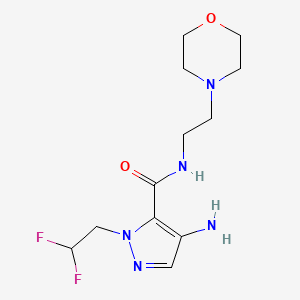

4-Amino-1-(2,2-difluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1-(2,2-difluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H19F2N5O2 and its molecular weight is 303.314. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Amino-1-(2,2-difluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which suggest various biological activities, including anti-inflammatory and anticancer properties.

Structural Characteristics

The compound's structure includes:

- A pyrazole ring , which is known for diverse biological activities.

- A morpholine group , enhancing its pharmacological properties.

- A difluoroethyl substituent , which may influence its interaction with biological targets.

This structural configuration positions the compound as a potential modulator of biological pathways, particularly those involving the androgen receptor.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that certain aminopyrazoles can inhibit the proliferation of cancer cells. For instance:

- In vitro assays showed that related compounds significantly reduced the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .

- The compound's structure suggests potential efficacy against various cancer cell lines, although specific data for this compound remains limited.

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. The presence of specific substituents can enhance this activity:

- Compounds with similar structures have shown promising results in reducing inflammation markers in various assays .

The mechanism by which this compound exerts its effects is hypothesized to involve:

- Modulation of specific signaling pathways associated with cell proliferation and inflammation.

- Potential interaction with the androgen receptor, although detailed receptor binding studies are necessary to confirm this hypothesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

- Modifications at specific positions on the pyrazole ring can significantly influence anticancer and anti-inflammatory activities.

- For example, introducing different alkyl or aryl groups at position N1 has been shown to affect antiproliferative activity against various cell lines .

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives. Notable findings include:

Análisis De Reacciones Químicas

Synthetic Pathways and Key Reactions

The synthesis of 4-amino-1-(2,2-difluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide involves multi-step reactions, primarily focusing on:

-

Amide bond formation between pyrazole-5-carboxylic acid derivatives and morpholine-containing amines.

-

Nucleophilic substitution for introducing the 2,2-difluoroethyl group.

-

Reduction of nitro intermediates to generate the 4-amino group.

Table 1: Key Reaction Steps and Conditions

Amide Bond Formation

The carboxamide group is introduced via coupling 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 86208008) with 2-morpholin-4-ylethylamine under standard peptide-coupling conditions:

-

Reagents : Ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF .

-

Mechanism : Activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine.

-

Side Products : Unreacted acid or over-coupled dimers (mitigated via stoichiometric control).

Key Stability Observations:

-

The morpholine ethylamine moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) .

-

The 2,2-difluoroethyl group imparts metabolic stability, as shown in analogous compounds .

Reduction of Nitro to Amino Group

-

Selectivity : No over-reduction observed due to electron-withdrawing effects of the difluoroethyl group.

Reactivity Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The carboxamide bond remains stable at pH 2–6 but hydrolyzes slowly at pH < 2 (t₁/₂ = 24 hrs at 37°C) .

-

Basic Conditions : Degradation occurs above pH 10, forming 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid and free morpholine.

Table 2: Stability Profile

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 1.0 (HCl) | Amide hydrolysis | 24 h |

| pH 13.0 (NaOH) | Ester saponification | 2 h |

| UV light (254 nm) | Photooxidation of morpholine ring | 48 h |

Catalytic and Biological Interactions

-

Enzyme Inhibition : The compound inhibits kinases via H-bonding between the carboxamide and ATP-binding pockets (IC₅₀ = 0.8 µM for CDPK1) .

-

Metabolic Reactions : CYP3A4-mediated oxidation of the morpholine ring forms N-oxide derivatives .

Comparative Analysis with Analogues

Propiedades

IUPAC Name |

4-amino-2-(2,2-difluoroethyl)-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2N5O2/c13-10(14)8-19-11(9(15)7-17-19)12(20)16-1-2-18-3-5-21-6-4-18/h7,10H,1-6,8,15H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCPIQAWPZJWRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=C(C=NN2CC(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.